Product packaging for Ethyl 4-ethoxybenzoate(Cat. No.:CAS No. 23676-09-7)

Ethyl 4-ethoxybenzoate

Cat. No.: B1215943
CAS No.: 23676-09-7
M. Wt: 194.23 g/mol
InChI Key: HRAQMGWTPNOILP-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxybenzoate, a benzoic acid ester with the molecular formula C 11 H 14 O 3 and a molecular weight of 194.23 g/mol, is a high-purity chemical intermediate of significant interest in industrial and academic research . This compound, appearing as a colorless to light yellow clear liquid, is characterized by a boiling point of 275 °C, a specific gravity of 1.07 (at 20°C/20°C), and a refractive index of 1.52 . Its structure features a benzoate core substituted with an ethoxy group at the para position, contributing to its utility as a building block in organic synthesis. Its primary research value lies in its application as a versatile precursor and solvent. It serves as a critical intermediate in the pharmaceutical industry for the synthesis of more complex Active Pharmaceutical Ingredients (APIs), where its use helps enhance drug stability and solubility . Furthermore, the compound sees growing application in the cosmetics and personal care industry, where it functions as a fragrance ingredient or solvent in formulations . The global market for this compound is experiencing growth, driven by these sectors, with the pharmaceutical intermediates segment accounting for a significant portion of the demand . Researchers can procure this compound with a guaranteed purity of >97.0% (by GC) . It is supplied as a liquid and is recommended to be stored at room temperature, preferably in a cool and dark place . Handling Precautions: This product is for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Safety data indicates that it may be harmful if swallowed (H302). Appropriate personal protective equipment (PPE) should be worn, and hands should be washed thoroughly after handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1215943 Ethyl 4-ethoxybenzoate CAS No. 23676-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethoxybenzoate
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InChI

InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
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InChI Key

HRAQMGWTPNOILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID6073443
Record name Benzoic acid, 4-ethoxy-, ethyl ester
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Molecular Weight

194.23 g/mol
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CAS No.

23676-09-7
Record name Ethyl 4-ethoxybenzoate
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Record name Ethyl 4-ethoxybenzoate
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Record name Benzoic acid, 4-ethoxy-, ethyl ester
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Record name Benzoic acid, 4-ethoxy-, ethyl ester
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Record name Ethyl 4-ethoxybenzoate
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Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 4 Ethoxybenzoate

Established Synthetic Routes to Ethyl 4-ethoxybenzoate

The synthesis of this compound can be achieved through several well-established chemical reactions, including direct esterification, transesterification, and alkylation methods.

Esterification Processes Utilizing 4-Ethoxybenzoic Acid and Ethanol (B145695)

The most direct and common method for synthesizing this compound is the Fischer esterification of 4-ethoxybenzoic acid with ethanol. vulcanchem.comwvu.edu This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The process is a reversible equilibrium reaction. masterorganicchemistry.com

Reaction Mechanism: The Fischer esterification mechanism proceeds through a series of protonation and deprotonation steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-ethoxybenzoic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield, an excess of ethanol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

ParameterDescriptionSource(s)
Reactants 4-Ethoxybenzoic acid, Ethanol vulcanchem.com
Catalyst Strong acid (e.g., H₂SO₄, HCl) masterorganicchemistry.com, commonorganicchemistry.com
Reaction Type Fischer Esterification (Acid-catalyzed nucleophilic acyl substitution) , vulcanchem.com
Key Strategy Use of excess ethanol and/or removal of water to shift equilibrium masterorganicchemistry.com

Transesterification Approaches for this compound Synthesis

Transesterification is an alternative route where an existing ester is converted into a different ester. libretexts.org For the synthesis of this compound, this could involve reacting a different alkyl ester of 4-ethoxybenzoic acid (e.g., mthis compound) with an excess of ethanol in the presence of an acid or base catalyst. libretexts.orggoogle.com

The reaction is an equilibrium process driven to completion by using a large excess of the reactant alcohol (ethanol). libretexts.orggoogle.com Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl group followed by nucleophilic attack by ethanol. libretexts.org Under basic conditions, the mechanism involves nucleophilic attack of an ethoxide ion on the carbonyl carbon of the starting ester. libretexts.org

Catalyst ConditionMechanism StepsSource(s)
Acid-Catalyzed 1. Protonation of the carbonyl oxygen of the starting ester. 2. Nucleophilic attack by ethanol. 3. Formation of a tetrahedral intermediate. 4. Elimination of the original alcohol (e.g., methanol). 5. Deprotonation to yield this compound. libretexts.org
Base-Promoted 1. Nucleophilic attack by an ethoxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the original alkoxide (e.g., methoxide). libretexts.org

Direct Alkylation Methods in the Synthesis of Benzoate (B1203000) Derivatives

Alkylation methods, particularly the Williamson ether synthesis, are crucial for creating the ethoxy group on the aromatic ring. masterorganicchemistry.com This approach typically involves a two-step process starting from a precursor like 4-hydroxybenzoic acid.

Esterification: First, 4-hydroxybenzoic acid is esterified with ethanol to form ethyl 4-hydroxybenzoate (B8730719). This step follows the Fischer esterification protocol. evitachem.com

Etherification: The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is then alkylated using an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), in the presence of a base. jocpr.comgoogle.com The base (e.g., potassium hydroxide (B78521), sodium ethoxide) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent in an Sₙ2 reaction to form the ether linkage. masterorganicchemistry.com

Phase-transfer catalysis can be employed to facilitate this reaction, especially in industrial settings, by enabling the transport of the phenoxide ion from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. crdeepjournal.org

StepReaction NameReactantsReagentsProduct of StepSource(s)
1Fischer Esterification4-Hydroxybenzoic acid, EthanolAcid catalyst (e.g., H₂SO₄)Ethyl 4-hydroxybenzoate evitachem.com,
2Williamson Ether SynthesisEthyl 4-hydroxybenzoateBase (e.g., K₂CO₃, NaOEt), Ethylating Agent (e.g., Ethyl bromide)This compound , jocpr.com

Advanced Production Techniques and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires a focus on efficiency, safety, and cost-effectiveness.

Industrial-Scale Synthesis Methodologies for this compound

On an industrial scale, this compound is likely produced using batch reactors. The choice of reagents is critical; for instance, using diethyl sulfate over lower-boiling reagents like ethyl bromide can be more convenient and safer for industrial handling. google.com Process optimization involves carefully controlling reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize byproducts.

Following the reaction, purification is essential to achieve the desired product quality. Common industrial purification techniques include:

Distillation: To separate the product from lower-boiling impurities or unreacted starting materials.

Crystallization: To purify the final product by precipitating it from a suitable solvent.

Washing/Extraction: Using aqueous solutions (e.g., sodium bicarbonate) to remove acidic catalysts or unreacted acidic precursors. wvu.edupbworks.com

Quality control is maintained using analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress and confirm the purity and identity of the final product. According to the EPA's Chemical Data Reporting, 41,887 lbs of this compound were produced or imported in the U.S. in 2018. nih.gov

Application of Continuous Flow Reactors in Ester Production

Modern chemical manufacturing is increasingly adopting continuous flow reactors over traditional batch systems for ester production. This technology offers significant advantages, particularly for reactions like esterification. wipo.int In a continuous flow system, reactants are continuously pumped into and mixed within a reactor, and the product is continuously removed. wipo.int

Key benefits of using continuous flow reactors for ester synthesis include:

Improved Heat Management: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, which is critical for managing exothermic reactions and reducing side reactions.

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, avoiding the safety risks associated with large-scale batch production. wipo.int

Simplified Scale-Up: Scaling up production from the lab to an industrial scale is often more straightforward, as there is no "amplification effect" that can complicate batch processes. wipo.int

While specific documentation for this compound synthesis in flow reactors is not prevalent, the principles have been successfully applied to the synthesis of other esters and ethoxylated compounds, demonstrating its feasibility and potential for optimizing production. wipo.int

Reaction Mechanisms and Oxidative Pathways of this compound

The chemical reactivity of this compound is characterized by several key reaction pathways, including hydrolytic cleavage of the ester, oxidative transformations, nucleophilic attacks at the carbonyl center, and interactions with organometallic reagents. These reactions are fundamental to its application as an intermediate in the synthesis of more complex molecules.

Hydrolytic Cleavage Mechanisms of the Ester Moiety, Including Enzymatic Hydrolysis by Esterases

The ester group in this compound is susceptible to hydrolysis, a reaction that can be initiated under acidic, basic, or enzymatic conditions. This process results in the formation of 4-ethoxybenzoic acid and ethanol.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of ethanol as a leaving group, and deprotonation of the intermediate yields the final product, 4-ethoxybenzoic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group then reforms, leading to the expulsion of the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt. libretexts.org This reaction is effectively irreversible.

Enzymatic Hydrolysis: Esterases, a class of hydrolase enzymes, can catalyze the hydrolysis of this compound. These enzymes are widely distributed in biological systems and play a crucial role in the metabolism of various ester-containing compounds. nih.gov The enzymatic cleavage of the ester bond makes such compounds potentially useful in the design of soft drugs, which are intended to be metabolically inactivated rapidly. nih.gov Studies have shown that liver fractions from humans and rats are particularly effective at hydrolyzing such esters. nih.gov Commercially available enzymes like pig liver carboxyl esterase and cholesterol esterase can also facilitate this transformation. nih.gov

Oxidative Transformations and Catalytic Systems Involving this compound

While the primary focus of transformations often lies at the ester group, the aromatic ring and the ethoxy group can also participate in oxidative reactions. The oxidation of this compound can lead to the formation of the corresponding carboxylic acid, 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid, under specific conditions.

A notable example of a catalytic system involves the use of copper(II) chloride (CuCl₂) in the presence of a co-catalyst like lithium bromide (LiBr). While specific studies detailing the CuCl₂/LiBr-mediated reactions exclusively with this compound are not extensively documented in the provided results, this system is generally known to facilitate various oxidative coupling and transformation reactions in related aromatic compounds. The specific products would depend on the reaction conditions and the other reactants present.

Nucleophilic Reaction Dynamics at the Ester Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is central to many of its synthetic applications.

Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. In the case of this compound, reaction with an amine would yield N-substituted 4-ethoxybenzamides. This reaction, known as aminolysis, proceeds through a mechanism analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. libretexts.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a large excess of methanol (B129727) would lead to the formation of mthis compound and ethanol. The reaction is reversible, and using the alcohol as a solvent helps to drive the equilibrium towards the desired product. libretexts.org

Interactions with Organometallic Reagents in Synthetic Pathways

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that readily react with esters. The reaction of this compound with such reagents typically proceeds in two stages.

The first step involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. The newly formed ketone is also highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic attack. This second addition leads to a new tetrahedral intermediate, which upon protonation during aqueous workup, yields a tertiary alcohol. libretexts.org

For example, the reaction of this compound with two equivalents of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would first produce 4-ethoxyacetophenone, which would then be immediately converted to 2-(4-ethoxyphenyl)propan-2-ol.

The versatility of these reactions makes this compound a valuable building block in organic synthesis, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. fishersci.se

Table of Reaction Products:

Reactant(s) Reaction Type Major Product
H₂O, H⁺ Acid-Catalyzed Hydrolysis 4-Ethoxybenzoic acid
NaOH, H₂O Base-Promoted Hydrolysis Sodium 4-ethoxybenzoate
Esterase Enzymatic Hydrolysis 4-Ethoxybenzoic acid
Amine (e.g., R-NH₂) Aminolysis N-substituted 4-ethoxybenzamide
Alcohol (e.g., CH₃OH), H⁺ or OR⁻ Transesterification Mthis compound

Derivatization Strategies and Structure Activity Relationship Sar Studies of Ethyl 4 Ethoxybenzoate Analogues

Synthesis of Novel Derivatives of Ethyl 4-ethoxybenzoate

The journey from a simple benzoate (B1203000) ester to a potent bioactive molecule involves strategic chemical modifications. These transformations aim to enhance efficacy, selectivity, and pharmacokinetic properties.

Alkylation and Acylation Strategies for Structural Diversification

Alkylation and acylation are fundamental strategies for introducing structural diversity to the this compound core. These reactions can be targeted at various positions on the molecule, leading to a wide array of derivatives. For instance, O-alkylation of related phenolic precursors is a common method to introduce the ethoxy group itself or other ether linkages.

A notable example involves the synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, a key intermediate for certain therapeutic agents. This process can start with the alkylation of 4-methylsalicylic acid with ethyl bromide to produce ethyl 2-ethoxy-4-methylbenzoate. google.com Subsequent reactions can then build upon this scaffold.

Furthermore, Friedel-Crafts acylation presents another powerful tool for structural modification. This reaction allows for the introduction of an acyl group, often a benzoyl moiety, onto an aromatic core, which can be a strategic step in the synthesis of complex molecules like selective estrogen receptor modulators (SERMs). researchgate.net

Targeted Modifications of the Ethoxy Group

The ethoxy group of this compound is a prime target for modification to influence the molecule's properties. One approach involves replacing or altering the ethyl portion of the ethoxy group. For example, in the synthesis of novel inhibitors of Mycobacterium tuberculosis, modifications to the phenylethyl ether side chain of related thiophene (B33073) compounds were explored to improve metabolic stability. nih.gov This included introducing substituents on the phenyl ring or constraining the ethyl linker. nih.gov

Another strategy involves the complete replacement of the ethoxy group with other functionalities. For instance, the synthesis of various benzoic acid derivatives has been explored where the alkoxy group is varied to include prop-2-yn-1-yloxy or isopentyloxy groups, demonstrating the versatility of this position for introducing different chemical entities. nih.gov

Introduction of Basic Side Chains for Biological Activity

The incorporation of basic side chains is a well-established strategy to enhance the biological activity of drug candidates. This is particularly relevant for improving interactions with biological targets and modulating physicochemical properties. A common approach involves introducing an aminoethoxy side chain. researchgate.net

The synthesis of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters serves as a key example. These compounds are important intermediates in the synthesis of SERMs. The general synthetic route involves reacting a hydroxybenzoate with a chloro- or bromo-substituted amine, or by using a Mitsunobu reaction. researchgate.netnih.gov For example, methyl 4-hydroxybenzoate (B8730719) can be reacted with beta-chloroethylpiperidine hydrochloride in the presence of a base to introduce a piperidinylethoxy side chain.

Research has shown that the nature of the cyclic amine can significantly impact biological activity. Studies on related compounds have demonstrated that moving from acyclic amines to cyclic analogues like pyrrolidino and piperidinoethoxy side chains can lead to increased antagonistic potencies in SERMs. researchgate.net

Investigation of Structure-Activity Relationships (SAR) in Benzoate Esters

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological or chemical activity. For benzoate esters, these studies provide a roadmap for designing more potent and selective compounds.

Influence of Substituent Effects on Biological and Chemical Properties

The type and position of substituents on the benzoic acid ring profoundly influence the properties of benzoate esters. Electron-withdrawing groups, such as a nitro group, generally increase the rate of reactions like alkaline hydrolysis and increase the acidity of the corresponding benzoic acid. libretexts.orglibretexts.org Conversely, electron-donating groups like methyl or methoxy (B1213986) groups tend to decrease these rates and acidities. libretexts.org

The Hammett equation is a valuable tool for quantifying these substituent effects, providing a linear correlation for the rates or equilibrium constants of many reactions involving meta- and para-substituted benzoic acid derivatives. libretexts.orgsemanticscholar.org However, this equation often fails for ortho-substituted compounds due to steric hindrance, a phenomenon known as the ortho-effect. libretexts.orglibretexts.org This effect, which is thought to be a combination of steric and electronic factors, almost always increases the acid strength of a benzoic acid, regardless of the electronic nature of the substituent. libretexts.org

In the context of biological activity, SAR models have been developed to predict properties like skin irritation caused by esters. These models often consider physicochemical parameters such as lipophilicity (log P), molecular volume, and dipole moment. For example, one study suggested that irritant esters tend to have higher log P, lower molecular volume, and higher dipole moment compared to non-irritants. oup.com

Table 1: Effect of Substituents on Benzoic Acid Acidity libretexts.org

SubstituentPositionDissociation Constant (10⁻⁵ x Ka) in Water at 25°C
-NO₂ortho671
-NO₂meta32.1
-NO₂para34.4
-OCH₃ortho8.18
-OCH₃meta8.24
-OCH₃para3.47
-H-6.27

This table is for illustrative purposes and is based on data for substituted benzoic acids, which are precursors to the corresponding esters.

Impact of Positional Isomerism in Ethoxy and Methoxymethyl Substituted Benzoate Esters on Fragmentation and Activity Profiles

Positional isomerism, where substituents are located at different positions on the aromatic ring, significantly impacts the fragmentation patterns in mass spectrometry and can influence biological activity. A comparative study of regioisomeric 2-, 3-, and 4-ethoxy and methoxymethyl substituted methyl benzoates revealed distinct fragmentation pathways under electron ionization (EI). researcher.lifenih.gov

For methyl ethoxybenzoates, the major fragments observed are at m/z 152, 149, and a base peak at m/z 121 for the 3- and 4-substituted isomers. nih.gov The 2-substituted isomer (methyl 2-ethoxybenzoate) exhibits a unique fragmentation pattern due to the "ortho effect," where interactions between the adjacent side chains lead to a base peak at m/z 120 and other characteristic cations at m/z 133, 147, and 165. nih.gov

In contrast, the methoxymethyl substituted isomers generally produce more fragments than their ethoxy counterparts. researcher.lifenih.gov This suggests that the alkyl ether in the methoxymethyl series is a more active participant in the fragmentation processes compared to the aromatic/phenolic ether in the ethoxy series. researcher.lifenih.gov

From a biological activity perspective, the position of substituents can dramatically alter the antibacterial properties of benzoic acid derivatives. For example, against E. coli, the addition of hydroxyl and methoxyl substituents generally weakened the effect compared to benzoic acid itself, with the exception of 2-hydroxybenzoic acid. nih.gov The position of a hydroxyl group at the second carbon atom of the benzoic ring was found to reduce the time needed to kill the bacterial cells. nih.gov

Table 2: Major EI-MS Fragments for Methyl Ethoxybenzoate Isomers nih.gov

IsomerMajor Fragment Ions (m/z)Base Peak (m/z)
Methyl 2-ethoxybenzoate165, 147, 133, 120120
Methyl 3-ethoxybenzoate152, 149, 121121
Mthis compound152, 149, 121121

Pharmacophore Definition Studies for this compound Analogues

The development of therapeutic agents based on the this compound scaffold relies on a clear understanding of its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For analogues targeting the estrogen receptor (ER), the pharmacophore is largely defined by the features necessary to mimic or antagonize the binding of the natural ligand, 17β-estradiol.

Key pharmacophoric features for SERM activity have been identified through extensive research. A crucial component is the aminoethoxyphenyl group, which is prevalent in many selective estrogen receptor modulators (SERMs). researchgate.net This motif typically consists of a phenolic or alkoxy-substituted aromatic ring connected via an ether linkage to a two-carbon chain bearing a basic amine.

The essential pharmacophoric elements derived from studies on this compound and related structures for ER antagonism include:

Aromatic Core: A substituted phenyl ring, analogous to the A-ring of estradiol, that engages in hydrophobic interactions within the ligand-binding pocket of the estrogen receptor.

Ether Linkage: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, a key interaction point with receptor site residues.

Basic Terminal Group: A critical feature for antagonistic activity is a basic tertiary amine located at the end of a side chain. researchgate.net This amine is typically protonated at physiological pH and forms a crucial charge or hydrogen bond interaction that stabilizes the antagonistic conformation of the receptor.

Pharmacophoric FeatureFunction in ER BindingSource
Aromatic Ring (Benzoate) Hydrophobic interactions (mimics A-ring of estradiol) researchgate.net
Ether Oxygen Hydrogen bond acceptor nih.gov
Basic Amine Side Chain Key interaction for antagonistic activity; orients the "anti-estrogenic" side arm researchgate.net
Hydrophobic Core Occupies the ligand-binding pocket nih.gov

Design and Development of Targeted Analogue Series

Rational Design Principles for Potential Therapeutic Agents

The rational design of therapeutic agents from a lead compound like this compound involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies and computational modeling.

A primary strategy involves modifying the core scaffold to enhance interactions with the target protein. For instance, in the development of inhibitors for various enzymes, increasing the distance between key moieties of a lead compound can lead to improved activity in more complex biological assays. mpdkrc.edu.in This principle can be applied by extending the linker between the benzoate core and other functional groups.

Another key design principle is the strategic substitution on the phenyl ring to improve metabolic stability and potency. nih.gov For example, adding methoxy or trifluoromethoxy groups can block sites of metabolic oxidation, thereby increasing the compound's half-life. nih.gov Constraining flexible linkers, such as the ethyl ether chain, into cyclic structures is another technique used to improve metabolic stability, although it can sometimes negatively impact potency. nih.gov

Ligand-based virtual screening is a powerful tool in rational drug design. By examining the likely bioactive conformations of known active compounds, novel and less lipophilic scaffolds can be identified. researchgate.net Subsequent analysis of medicinal chemistry parameters of derivatives, such as the effect of different substituents on intrinsic clearance and oral bioavailability, allows for the design of molecules with more drug-like properties. researchgate.net

The table below summarizes SAR findings from a study on morpholino thiophene analogues, which included modifications to a phenyl ethyl ether moiety similar to that in this compound. These findings illustrate the rational design principles used to improve drug properties.

Modification to Phenyl Ethyl Ether MoietyEffect on Antibacterial PotencyEffect on Microsomal StabilitySource
4-Methoxy substitution Equipotent with parent compoundImproved stability nih.gov
4-Trifluoromethoxy substitution Improved potencyImproved stability nih.gov
Replacement of Oxygen linker with n-propyl Decreased potencyNot specified nih.gov
Benzylic hydroxylation of ethyl chain Loss of activityNot specified nih.gov
Constraining ethyl linker (e.g., to furan) Detrimental to potencyImproved stability nih.gov

Development of Selective Estrogen Receptor Modulator (SERM) Analogues

The this compound framework, and more commonly its 4-hydroxybenzoate precursor, is a valuable starting point for the synthesis of Selective Estrogen Receptor Modulators (SERMs). researchgate.net SERMs are a class of drugs that exhibit tissue-selective estrogenic or anti-estrogenic effects, making them useful for treating conditions like osteoporosis and breast cancer. researchgate.netnih.gov

The development of SERM analogues from this scaffold focuses on introducing the "aminoethoxyphenyl" pharmacophore, which is essential for antagonistic activity in tissues like the breast. researchgate.net A common synthetic route involves the reaction of methyl 4-hydroxybenzoate with a protected aminoethyl halide. For example, reacting methyl 4-hydroxybenzoate with various N-(2-chloroethyl)amine hydrochlorides (e.g., piperidine (B6355638), pyrrolidine, morpholine (B109124) derivatives) yields methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. researchgate.net These esters are key intermediates that can be further modified or hydrolyzed to the corresponding carboxylic acids, which are common features in many SERMs. researchgate.net

The development of successful SERMs like Raloxifene, which contains a related benzothiophene (B83047) core but shares the critical aminoethoxy side chain, underscores the validity of this design strategy. nih.gov The goal is to create analogues that retain the beneficial anti-estrogenic effects on breast tissue and estrogenic effects on bone while minimizing undesirable effects on other tissues. nih.gov The structural diversity introduced by using different cyclic amines (e.g., piperidine vs. morpholine) allows for fine-tuning of the drug's activity and properties. researchgate.net

SERM Intermediate/AnaloguePrecursorKey Structural FeatureTherapeutic TargetSource
Methyl 4-[2-(piperidino)ethoxy]benzoate Methyl 4-hydroxybenzoatePiperidinoethoxy side chainEstrogen Receptor researchgate.net
Methyl 4-[2-(pyrrolidino)ethoxy]benzoate Methyl 4-hydroxybenzoatePyrrolidinoethoxy side chainEstrogen Receptor researchgate.net
Methyl 4-[2-(morpholino)ethoxy]benzoate Methyl 4-hydroxybenzoateMorpholinoethoxy side chainEstrogen Receptor researchgate.net
Raloxifene (Related benzothiophene core)Piperidinoethoxy side chainEstrogen Receptor nih.gov

Biological Activities and Mechanistic Elucidation of Ethyl 4 Ethoxybenzoate

Enzyme Modulation and Metabolic Pathway Interactions

The interaction of Ethyl 4-ethoxybenzoate with enzymes is an area of growing interest, particularly concerning enzymes involved in metabolic pathways.

The direct inhibitory activity of this compound against the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase has not been extensively documented in the reviewed scientific literature. However, research into structurally related compounds and derivatives has shown significant potential in this area. For example, studies on 2-(phenylthio)-ethyl benzoate (B1203000) derivatives revealed potent inhibitory activity against both α-amylase and α-glycosidase. Similarly, complex synthetic derivatives incorporating the this compound structure have been investigated as α-glucosidase inhibitors. google.com While some plant extracts containing this compound have demonstrated α-amylase inhibitory effects, the activity has not been specifically attributed to this single compound, as the extracts contain a multitude of phytochemicals. ipb.ac.id Therefore, while the broader class of benzoate esters and their derivatives are promising as inhibitors of these key diabetic-related enzymes, further research is required to specifically elucidate the role of this compound itself.

Potential Anti-obesity Effects Through Enzyme Inhibition Pathways

The exploration of benzoate derivatives has revealed potential pathways for combating obesity through the inhibition of key metabolic enzymes. One of the primary targets in this area is pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. Inhibition of this enzyme can reduce fat uptake, thereby contributing to weight management.

Research into various benzoate derivatives has demonstrated notable anti-lipase activity. While studies focusing specifically on this compound are limited, the activity of structurally related compounds provides insight into its potential. For instance, a study on 2-(phenylthio)-ethyl benzoate derivatives highlighted their capacity to inhibit pancreatic lipase. One particular derivative, designated as compound 2a , showed significant anti-lipase effects with a half-maximal inhibitory concentration (IC50) of 107.95 ± 1.88 µg/ml, compared to the standard drug orlistat (B1677487) (IC50 = 25.01 ± 0.78 µg/ml). google.com

Furthermore, carboxylesterases (CES), particularly CES1, play a role in lipid metabolism, including the hydrolysis of triglycerides and cholesterol esters. google.com The inhibition of CES1 is being investigated as a potential therapeutic strategy for obesity and type 2 diabetes. google.com Given that this compound is a substrate for such esterases, its interaction could influence lipid metabolism, although its specific role as a CES1 inhibitor in the context of obesity requires further investigation.

Table 1: Anti-lipase Activity of Benzoate Derivative

Compound IC50 (µg/ml)
Compound 2a (2-(phenylthio)-ethyl benzoate derivative) 107.95 ± 1.88
Orlistat (Positive Control) 25.01 ± 0.78

Data sourced from a study on the anti-obesity effects of phenylthio-ethyl benzoate derivatives. google.com

Interaction with Endogenous Esterases and Subsequent Release of Active Metabolites

This compound, as an ester, is subject to metabolism by endogenous hydrolytic enzymes, primarily carboxylesterases (CES). google.comnih.gov These enzymes are abundant in various tissues, with high concentrations in the liver's endoplasmic reticulum, and are central to the metabolism of many ester-containing drugs and xenobiotics. nih.gov The hydrolysis of this compound by these enzymes breaks the ester bond, releasing its constituent molecules: 4-ethoxybenzoic acid and ethanol (B145695).

Inhibition of ERK1/2 Kinase Activity by Analogues

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making ERK1/2 a significant target for therapeutic inhibitors. nih.gov

Modulation of Sodium Ion Currents and Related Channels

This compound is classified as a sodium channel blocker. These agents act by inhibiting the influx of sodium ions (Na+) through cell membranes. This action slows the rate and reduces the amplitude of the initial rapid depolarization phase of an action potential, which in turn decreases cell excitability and slows conduction velocity.

The mechanism of sodium channel modulation by benzoate derivatives is exemplified by structurally related compounds like benzocaine (B179285). Research on benzocaine homologs demonstrates a use-dependent inhibition of Na+ currents, meaning the blocking effect is more pronounced in channels that are frequently opened. The lipophilic nature of these compounds allows them to access binding sites within the channel pore. The activity of these compounds is often related to their molecular size and structure, which dictates how they interact with the channel's binding pocket. Given its structural similarities to these known sodium channel modulators, this compound likely shares a similar mechanism of action, interfering with voltage-gated sodium channels to reduce neuronal or muscular excitability.

Antioxidant and Anti-inflammatory Potentials

Free Radical Scavenging Capabilities and Oxidative Stress Mitigation

This compound has been identified as a compound with antioxidant properties. nih.gov Antioxidants play a crucial role in protecting biological systems from oxidative stress caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them.

The antioxidant potential of benzoate derivatives has been demonstrated in several studies. For example, phytyl esters synthesized from substituted benzoic acids were evaluated for their antioxidant capabilities. vulcanchem.com A study on 2-(phenylthio)-ethyl benzoate derivatives also found that one of the compounds exhibited potent antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. google.com Furthermore, this compound was identified as a component in the methanolic extract of Andrographis macrobotrys stems, which showed significant DPPH scavenging activity with an EC50 value of 0.79 ± 0.15 mg/mL. While the activity of the total extract cannot be solely attributed to one compound, the presence of this compound in a botanically-derived mixture known for its antioxidant effects supports its potential role in mitigating oxidative stress.

Table 2: Antioxidant Activity of Plant Extract Containing this compound

Extract Source Assay Result (EC50 mg/mL)
Andrographis macrobotrys Stem Extract DPPH Radical Scavenging 0.79 ± 0.15
Ascorbic Acid (Control) DPPH Radical Scavenging 0.44 ± 0.03

Data from a phytochemical analysis of Andrographis macrobotrys extracts.

Modulation of Inflammatory Responses in Biological Systems

There is evidence suggesting that this compound possesses anti-inflammatory properties. nih.gov This activity is often linked to the inhibition of enzymes or pathways involved in the inflammatory cascade. Benzoic acid derivatives, as a class, have been investigated for their potential to reduce inflammation.

Other Investigated Biological Activities of this compound

Beyond its primary applications, this compound has been the subject of various biological investigations, exploring its potential in diverse therapeutic areas. These studies have examined its effects ranging from local anesthesia and immune response modulation to its interaction with specific molecular targets.

Research in Local Anesthetic Development Utilizing Benzoate Structures

The benzoate ester functional group is a cornerstone in the development of local anesthetics. ambeed.com This structural motif is central to the activity of numerous anesthetic compounds, which function by blocking nerve impulses. thieme-connect.com Research into benzoate derivatives continues to yield compounds with potential clinical applications. imsc.res.in

This compound, as a homolog of benzocaine, has been specifically studied for its local anesthetic properties. ambeed.com Local anesthetics typically function by inhibiting voltage-gated sodium channels, preventing the propagation of action potentials that transmit pain signals. researchgate.net A key characteristic of many local anesthetics is use-dependent inhibition, where the blocking effect increases with the frequency of nerve stimulation. While benzocaine itself shows little of this activity, this compound produces substantial use-dependent inhibition of sodium (Na+) currents. ambeed.comamazonaws.com In one study, a 0.5 mM concentration of this compound was shown to inhibit up to 55% of peak Na+ currents with repetitive depolarizations at 5 Hz. ambeed.com This suggests a mechanism where the compound effectively blocks the transmission of pain signals in nerve fibers.

Immunomodulatory Effects and Immune Response Regulation

Investigations have identified this compound as possessing potential anti-inflammatory and immunomodulatory properties. The compound has been cited for its antioxidant and anti-inflammatory activities. thieme-connect.com

It has been identified as a component in plant extracts that demonstrate significant effects on the immune system. For instance, this compound was detected in aqueous and methanolic extracts of Tabebuia impetiginosa, a medicinal plant known to potently reduce pro-inflammatory cytokine responses in primary human lymphocytes. frontiersin.org Similarly, it was a constituent of an essential oil from Abeliophyllum distichum flowers, which was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells. science.gov The inhibition of pro-inflammatory mediators like NO is a key target in the development of anti-inflammatory drugs. science.gov Furthermore, related benzoate derivatives are being investigated for their potential therapeutic anti-inflammatory effects. mdpi.com

Neuroprotective Research and Potential Therapeutic Applications

The potential for benzoate derivatives and related phenolic compounds to confer neuroprotection is an area of scientific interest. For example, piperidine (B6355638) derivatives, which can be synthesized from benzoate precursors, have been investigated for their neuroprotective effects. mdpi.com Additionally, compounds with structural similarities have been noted for their potential to act as neuroprotective agents in conditions like vascular dementia. researchgate.net However, direct research specifically demonstrating a neuroprotective role for this compound is not prominently featured in the reviewed literature. While it has been identified in plant species that also contain other neuroprotective compounds, a direct link or mechanism for this compound itself has not been established. researchgate.net

Assessment of Genotoxic Potential and Induction of Cellular Mutations

The genotoxic potential of chemical compounds is a critical aspect of their safety assessment. Some secondary sources report that this compound may have a genotoxic potential and could induce cellular mutations. imsc.res.in This suggests that the compound could interfere with the integrity of cellular DNA. imsc.res.in Furthermore, some benzothiazole (B30560) derivatives, which can be synthesized using benzoate precursors, have been noted to pose potential genotoxic risks at high concentrations. However, detailed, publicly available studies, such as a standardized Ames test for this compound, were not identified in the search results to substantiate these claims.

Investigations into Specific Molecular Targets and Receptor Binding

Research into the mechanism of action for this compound has identified a specific molecular target. The compound's local anesthetic effects are attributed to its interaction with voltage-gated sodium (Na+) channels. ambeed.comresearchgate.net

Studies on benzocaine homologs have provided detailed insights into this binding process. This compound has been shown to block the activated (open) state of the Na+ channel. ambeed.comamazonaws.com It also produces a significant tonic block of Na+ currents at rest and shifts the steady-state inactivation curve of the channel. ambeed.com A key finding is that this compound dissociates slowly from its binding site on the channel. This slow recovery kinetic is responsible for the significant use-dependent block observed during repetitive nerve stimulation. ambeed.com The recovery time constant for the use-dependent inhibition by this compound was determined to be 4.4 seconds. ambeed.com This specific interaction with and slow dissociation from the Na+ channel protein is the primary elucidated mechanism for its biological activity as a local anesthetic.

Data Tables

Table 1: Investigated Biological Activities of this compound

Biological Activity Research Finding Key Molecular Target References
Local Anesthetic Elicits substantial use-dependent inhibition of Na+ currents. A 0.5 mM concentration inhibited up to 55% of peak currents. Voltage-gated sodium channels ambeed.com, amazonaws.com
Immunomodulatory Identified in plant extracts that reduce pro-inflammatory cytokines and inhibit nitric oxide (NO) production. Noted for anti-inflammatory properties. Not specified thieme-connect.com, frontiersin.org, science.gov

| Genotoxicity | Reported to have genotoxic potential and the ability to induce cellular mutations. | DNA | imsc.res.in |

Table 2: Kinetic Properties of this compound on Sodium Channels

Property Value Description Reference
Use-Dependent Block Substantial Increased inhibition of Na+ currents with repetitive stimulation. ambeed.com
Recovery Time Constant 4.4 s The time course for recovery from use-dependent inhibition. ambeed.com

| Interaction State | Open/Activated | Blocks the sodium channel primarily in its open and inactivated states. | ambeed.com |

Natural Occurrence, Environmental Presence, and Contaminant Identification of Ethyl 4 Ethoxybenzoate

Natural Occurrence and Biosynthetic Pathway Research

The chemical compound Ethyl 4-ethoxybenzoate has been identified in various natural sources, including microorganisms and plant species. While its presence is documented, detailed research into its specific biosynthetic pathways remains an area for further investigation.

This compound has been reported in Streptomyces species. nih.gov Additionally, studies have identified this compound in the culture filtrate of Bacillus licheniformis. In one study, Bacillus licheniformis MTCC 7445, isolated from the rhizosphere soil of a resistant tomato plant, was found to produce this compound as a secondary metabolite. tandfonline.comresearchgate.nettandfonline.com The identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the hexane (B92381) extract of the cell-free culture filtrate. tandfonline.comresearchgate.nettandfonline.com Another investigation of Bacillus species from hot springs in Saudi Arabia also isolated this compound from Bacillus licheniformis (AH-E1). nih.govucl.ac.uk

The presence of this compound has been documented in a variety of plant species. It has been reported as a constituent of mango (Mangifera indica) and tomato (Solanum lycopersicum). nih.govknapsackfamily.comknapsackfamily.com Within the Orchidaceae family, the compound has been identified in the floral scent of several species. For instance, it is found in Maxillariella sanguinea and M. vulcanica. mdpi.com It has also been detected in the floral scent of Bulbophyllum carunculatum, where it is one of several aromatic compounds. mdpi.com

This compound is a component of the floral scent in various plants, where it plays a role in attracting pollinators. mdpi.comnih.gov The compound is part of the complex blend of volatile organic compounds (VOCs) that flowers emit to signal to insects. mdpi.comnih.gov For example, in some orchid species, the presence of this and other aromatic compounds is crucial for attracting specific pollinators. mdpi.com Studies on orchid bees have shown that this compound is one of the chemical compounds collected by males, which they use in their perfume signals during courtship displays. sanramlab.orgbiorxiv.orgescholarship.org The specific blend of these compounds can be species-specific, suggesting a role in maintaining reproductive isolation between different bee species. sanramlab.orgbiorxiv.org The compound has also been identified as a floral volatile in the Australian tar tree, Semecarpus australiensis, which is known to attract fruit flies. publish.csiro.au

Detection in Plant Species (e.g., Mangifera indica, Solanum lycopersicum, Orchidaceae)

Environmental Presence and Monitoring Studies

The detection of this compound extends beyond its natural sources into the broader environment and even into human biological samples, highlighting its persistence and potential for bioaccumulation.

Monitoring studies have begun to identify this compound in different environmental contexts. For instance, it has been detected in the nest shavings of rats, indicating its presence in the immediate environment of animals. oup.com Its identification in various plant and microbial sources suggests it can be released into soil and air. tandfonline.comnih.gov

Notably, this compound has been identified as a contaminant in human breast milk. nih.gov A non-targeted analysis of organic contaminants in breast milk from multiple mothers found this compound to be one of the non-halogenated aromatic compounds present at relatively high concentrations in all samples analyzed. nih.gov This finding suggests that lactating women are exposed to this compound from environmental or dietary sources, leading to its accumulation in the fatty portion of milk. nih.gov

Interactive Data Tables

Table 1: Identification of this compound in Microorganisms

Microorganism Study Details Method of Identification Reference
Streptomyces sp.Reported as a known compound found in the genus.Not specified in the available text. nih.gov
Bacillus licheniformis MTCC 7445Isolated from the rhizosphere soil of a resistant tomato plant.GC-MS analysis of hexane extract from culture filtrate. tandfonline.comresearchgate.nettandfonline.com
Bacillus licheniformis (AH-E1)Isolated from hot thermal springs in Saudi Arabia.Chromatography and spectroscopy. nih.govucl.ac.uk

Table 2: Detection of this compound in Plant Species

Plant Species Family Part of Plant Reference
Mangifera indica (Mango)AnacardiaceaeNot specified nih.govknapsackfamily.com
Solanum lycopersicum (Tomato)SolanaceaeNot specified nih.govknapsackfamily.com
Maxillariella sanguineaOrchidaceaeFlower mdpi.com
Maxillariella vulcanicaOrchidaceaeFlower mdpi.com
Bulbophyllum carunculatumOrchidaceaeFloral Scent mdpi.com
Semecarpus australiensis (Australian tar tree)AnacardiaceaeFlower publish.csiro.au
Impatiens spp.BalsaminaceaeFlower nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Ethyl 4 Ethoxybenzoate

Chromatographic Methodologies for Identification and Quantification

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For Ethyl 4-ethoxybenzoate, several chromatographic methods are employed.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint.

This compound has been identified in various complex mixtures using GC-MS. For instance, it was detected in the methanolic root extract of Plumeria obtusa and in extracts of Andrographis macrobotrys Nees. ukaazpublications.comnih.gov It has also been identified in food supplements and as a volatile organic compound in chocolate. doi.orgsemanticscholar.org The NIST WebBook provides gas chromatography data for this compound, including its retention index on a standard non-polar column, which is a key parameter for its identification. nist.gov

Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers enhanced separation power compared to conventional GC-MS, making it particularly useful for analyzing highly complex samples. While specific studies focusing solely on this compound using GC×GC-MS are not prevalent, the technique's ability to resolve co-eluting peaks makes it a valuable tool for its detection in intricate matrices like food and environmental samples.

MatrixAnalytical TechniqueKey FindingsReference
Plumeria obtusa Root ExtractGC-MSIdentified as a phytochemical component. ukaazpublications.com ukaazpublications.com
Andrographis macrobotrys Nees ExtractGC-MSDetected as a bioactive compound. nih.gov nih.gov
Food SupplementsGC-MSDetected in the analysis of Coleus forskohlii supplements. doi.org doi.org
ChocolateHS-SPME-GC-MSIdentified as a key volatile organic compound. semanticscholar.org semanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing non-volatile and thermally labile compounds. In LC-MS, the sample is dissolved in a liquid and separated on a column before being introduced into the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry are advanced variations that provide higher selectivity and accurate mass measurements, respectively, aiding in structural elucidation.

This compound has been identified as a leachable compound from pharmaceutical packaging, specifically from prefilled syringes, using reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS). nih.gov It has also been detected in the analysis of food contact materials. rsc.org LC-MS/MS methods have been developed for the analysis of stimulants in dietary supplements and functional foods, with this compound included in the scope of accreditation for some testing laboratories. scc-ccn.ca Furthermore, LC-QTOF analysis has been utilized for the identification of adduct impurities in pharmaceutical products, showcasing the technique's capability for high-resolution mass analysis. researchgate.net

Size exclusion chromatography (SEC) separates molecules based on their size in solution. It is a valuable technique for detecting impurities in pharmaceutical products. In a notable study, this compound was initially detected as a late-eluting impurity peak during the analysis of a drug product in prefilled syringes using SEC. nih.gov This initial detection prompted further investigation using more specific techniques like LC-MS/MS for positive identification. nih.gov This highlights the role of SEC as a screening tool for identifying potential impurities that might otherwise go unnoticed.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. HPLC systems utilize a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material.

This compound has been analyzed in various complex mixtures using HPLC. For instance, it was part of a compositional analysis of complex mixtures of organic and inorganic compounds. researchgate.net HPLC methods are also crucial for quality control in industrial production, ensuring the purity of substances like Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, a related compound. The development of HPLC methods with UV detection is common for the analysis of compounds like ethylparaben (B1671687) in formulations, demonstrating the technique's versatility. sielc.com

Size Exclusion Chromatography (SEC) for Impurity Detection

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for elucidating the chemical structure of molecules. Mass spectrometry, in particular, provides detailed information about the molecular weight and fragmentation patterns of a compound.

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation and library matching.

The mass spectrum of this compound under electron ionization shows characteristic fragment ions. nist.gov While a detailed fragmentation pattern for this compound is not explicitly described in the provided context, the fragmentation of analogous compounds provides insight. For example, ethyl benzoate (B1203000), a similar compound, shows a base peak at m/z 105, corresponding to the loss of an ethoxy radical. pharmacy180.com In contrast, ethyl 4-(methoxymethyl)benzoate favors β-scission, yielding ions at m/z 121 and 135, while ethoxy analogs like this compound are noted to favor α-cleavage, producing an ion at m/z 149.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific precursor ion and subjecting it to further fragmentation. This technique was crucial for the positive identification of this compound as a leachable from prefilled syringes. nih.gov Predicted LC-MS/MS spectra for this compound at different collision energies are available in databases, which can aid in its identification in experimental samples. hmdb.ca

CompoundIonization TechniqueKey Fragment Ions (m/z)Reference
Ethyl benzoate (analog)EI-MS105 (base peak) pharmacy180.com
Ethyl 4-(methoxymethyl)benzoate (analog)EI-MS121, 135
This compoundEI-MS (predicted)149 (from α-cleavage)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of organic molecules. In the context of pharmaceutical impurities and leachables, hyphenated NMR techniques offer enhanced sensitivity and specificity.

One such advanced application is Reversed-Phase Liquid Chromatography-Solid Phase Extraction-Cryoflow NMR (RPLC-SPE-NMR) . This technique was instrumental in the positive identification of a leachable compound, 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (BHT-OH), which was found alongside this compound in a low-concentration drug product stored in prefilled syringes. researchgate.netnih.gov While the initial identification of this compound was achieved through RPLC-MS/MS, the structural confirmation of the co-leaching BHT-OH proved challenging with mass spectrometry alone, necessitating the use of RPLC-SPE-NMR. researchgate.netnih.gov

The process involves the chromatographic separation of the sample by RPLC, followed by the trapping of the analyte of interest onto a solid-phase extraction cartridge. This pre-concentration step is critical for enhancing the signal of low-level impurities. The trapped analyte is then eluted into a cryogenically cooled NMR flow probe, which significantly increases the signal-to-noise ratio, allowing for the acquisition of detailed NMR spectra from minute amounts of the substance. Although not directly applied to this compound in this specific case, the successful use of this technique for a co-leachable highlights its potential and importance in the comprehensive analysis of leachables and extractables. researchgate.netnih.gov

Predicted ¹H NMR spectral data for this compound in water is available, providing a reference for its structural confirmation. hmdb.ca

Quantitative Analysis and Impurity Profiling

The quantitative analysis and impurity profiling of this compound are critical for controlling its presence in pharmaceutical products, particularly as a leachable.

Detection and Positive Identification of Leachables and Extractables in Pharmaceutical Formulations

This compound has been identified as a leachable compound in pharmaceutical products, originating from container closure systems. researchgate.netnih.govresearchgate.net In one documented case, this compound and another compound, BHT-OH, were detected as late-eluting impurity peaks during size exclusion chromatography (SEC) of a low-concentration drug product stored in prefilled syringes. researchgate.netnih.gov Subsequent extraction studies of the syringe components confirmed that the syringe stoppers were the source of these leachables. researchgate.netnih.gov

The positive identification of this compound in this instance was accomplished using Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) . researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the confident identification and quantification of trace-level impurities. The use of certified reference materials for this compound is essential for accurate quantification. sigmaaldrich.com

It is noteworthy that these investigations were conducted independently of formal leachables and extractables (L&E) studies, underscoring the importance of employing a broad range of analytical methods to detect unexpected impurities throughout product development. researchgate.netnih.gov

Method Validation Procedures for Analytical Applications (e.g., ICH Guidelines)

To ensure that analytical methods for the quantification of this compound as an impurity are reliable and fit for purpose, they must be validated according to internationally recognized guidelines, such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). researchgate.netich.org

The validation of an analytical procedure aims to demonstrate its suitability for its intended purpose. ich.org Key validation characteristics that are typically evaluated include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often reported as percent recovery. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory, short-term) and intermediate precision (within-laboratory, different days, analysts, or equipment). ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Solution Stability: The stability of the analyte in solution over a specified period.

In a study identifying this compound as a leachable, the analytical method was validated as per ICH guidelines, covering these essential parameters. researchgate.net The validation ensures that the method can be reliably incorporated into the quality specifications of the drug product. researchgate.net

Derivatization Strategies for Enhanced Detectability in Analytical Methods (e.g., Silylation)

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization can be employed to enhance the volatility and thermal stability of analytes, leading to improved chromatographic performance and detectability. Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. jmaterenvironsci.compeerj.com

While this compound itself is amenable to direct GC analysis, derivatization strategies become particularly relevant when analyzing it within a complex matrix or alongside other compounds that may require such treatment. For instance, in the analysis of extracts from Coleus forskohlii supplements, a two-step derivatization process involving oximation followed by silylation with hexamethyldisilazane (B44280) (HMDS) and trifluoroacetic acid (TFA) was used prior to GC-MS analysis. doi.org This procedure was selected to analyze a range of compounds, and this compound was one of the compounds detected in the supplement extracts. doi.org

Similarly, in a study of microbial degradation of lignin, silylation of extracted compounds was performed before GC-MS analysis. jst.go.jp this compound was present in the control samples but was degraded by the isolated bacterial strains, demonstrating the utility of this derivatization approach in monitoring the compound's fate in a biological system. jst.go.jp The injection of these more volatile silylated derivatives into a GC system allows for better separation and identification through mass spectral library matching. jmaterenvironsci.com

Computational Chemistry and Molecular Modeling of Ethyl 4 Ethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. While specific DFT studies dedicated solely to Ethyl 4-ethoxybenzoate are not prominent in the literature, the methodology is well-established through research on structurally analogous benzoate (B1203000) esters. vulcanchem.comsci-hub.ru

Typically, calculations are performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p) to optimize the molecule's ground state geometry and compute key electronic descriptors. researchgate.net For similar, more complex benzoate derivatives, these calculations have been used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For instance, a study on a related benzoate compound, Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate, reported a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. Another complex derivative, 1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-ethoxybenzoate, was found to have a HOMO-LUMO gap of 4.2 eV. vulcanchem.com

Table 1: Illustrative Quantum Chemical Properties of Structurally Related Benzoate Esters

CompoundMethod/Basis SetHOMO-LUMO Gap (eV)Dipole Moment (Debye)Source
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoateB3LYP/6-311++G(d,p)5.23.8
1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-ethoxybenzoateDFT4.2Not Reported vulcanchem.com

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape and stability. The key rotatable bonds include those within the two ethoxy groups and the bond connecting the ester group to the phenyl ring.

While specific MD simulation studies on this compound are not widely published, the methodology is frequently applied to similar organic molecules to understand their dynamic behavior. ub.eduresearchgate.net An MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the interatomic forces to model its movement over nanoseconds. This allows for the assessment of conformational flexibility, such as the rotation of the ethyl ester and ethoxy groups relative to the central aromatic core. Such studies can identify the most stable, low-energy conformations and the energy barriers between different conformational states, which is crucial for understanding how the molecule might fit into a receptor's binding site.

Ligand-Protein Interaction Modeling

Modeling the interaction between a small molecule (ligand) like this compound and a biological macromolecule (protein) is crucial for predicting its potential pharmacological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design and for hypothesizing mechanisms of action.

Although specific docking studies featuring this compound are limited, its reported biological activities suggest potential targets. For example, it has been described as an antimicrobial agent that may interfere with bacterial DNA synthesis, suggesting bacterial enzymes involved in DNA replication (like DNA gyrase or topoisomerase) as possible targets for docking studies. biosynth.com Furthermore, chemoinformatic predictions have suggested that this compound may have the potential to inhibit Cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in drug metabolism. researchgate.net

Docking simulations involving related benzoate derivatives have been performed against various targets. For instance, Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride was docked with acetylcholinesterase to explore its inhibitory potential. In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank, and a docking algorithm systematically samples conformations of the ligand within the protein's active site to find the most favorable binding pose.

Following docking, the simulation software provides a score that estimates the binding affinity (e.g., in kcal/mol), with more negative values indicating stronger binding. smolecule.com These scoring functions account for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces.

Analysis of the best-docked pose reveals the specific interaction modes. For this compound, key interactions would likely involve the oxygen atoms of its ester and ether functionalities acting as hydrogen bond acceptors with amino acid residues in a protein's active site. The aromatic ring could participate in π-π stacking or hydrophobic interactions. Understanding these specific interactions is key to explaining the compound's biological activity and for designing more potent analogs. For example, molecular docking studies on a different benzoate derivative showed a binding free energy of -8.15 kcal/mol with its target, indicating a potentially effective interaction. smolecule.com

Molecular Docking Simulations with Identified Biological Targets

Chemoinformatic and Property Prediction Studies

Chemoinformatics employs computational methods to analyze chemical information, allowing for the prediction of physicochemical properties that are crucial for understanding a compound's behavior in biological systems.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug discovery. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross biological membranes.

Numerous computational tools have been used to predict the LogP of this compound. The predicted values vary slightly depending on the algorithm used, but they consistently indicate that the compound is lipophilic. A higher LogP value suggests better partitioning into lipid environments like cell membranes. This property is significant; for example, higher lipophilicity can enhance a compound's use in cosmetic formulations and is directly related to bioavailability and membrane permeability.

Table 2: Predicted Lipophilicity (LogP) Values for this compound

Prediction MethodPredicted LogP ValueSource
XLogP33.2PubChem nih.gov
Cheméo3.600Cheméo chemeo.com
OSADHI3.162OSADHI
Consensus LogP2.66Ambeed

Calculation of Topological Polar Surface Area (TPSA) and Related Descriptors

The Topological Polar Surface Area (TPSA) is a crucial descriptor in computational chemistry and drug design, representing the sum of the surfaces of polar atoms (typically oxygen, nitrogen, and their attached hydrogens) in a molecule. molinspiration.com It serves as a valuable predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. molinspiration.com The calculation of TPSA for this compound, along with other significant molecular descriptors, provides insight into its potential physicochemical and pharmacokinetic properties.

For this compound, the calculated TPSA is 35.5 Ų. nih.gov This value is derived from the summation of surface contributions from its polar fragments. molinspiration.com The TPSA, being a two-dimensional calculation, offers a computationally efficient alternative to the more complex three-dimensional polar surface area (PSA) calculation, without a significant loss in the quality of the prediction. molinspiration.com

In addition to TPSA, several other molecular descriptors have been computationally determined for this compound, offering a more comprehensive molecular profile. These descriptors are instrumental in predicting the behavior and characteristics of the molecule in various chemical and biological systems.

Key computed molecular descriptors for this compound are summarized in the table below.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 35.5 ŲPubChem nih.gov
XLogP3 3.2PubChem nih.gov
Heavy Atom Count 14PubChem nih.gov
Rotatable Bond Count 5HMDB hmdb.ca
Complexity 171PubChem nih.gov
Polarizability 21.16 ųHMDB hmdb.ca

This table is interactive. Users can sort the data by clicking on the column headers.

The XLogP3 value of 3.2 suggests a degree of lipophilicity for the molecule. nih.gov The Heavy Atom Count is 14, and the molecule possesses 5 rotatable bonds, which influences its conformational flexibility. nih.govhmdb.ca The complexity score of 171 is a measure of the intricacy of the molecular structure. nih.gov The polarizability of 21.16 ų indicates the ease with which the electron cloud of the molecule can be distorted by an external electric field. hmdb.ca Together, these descriptors provide a foundational understanding of the physicochemical nature of this compound from a computational perspective.

Advanced Applications in Chemical Research and Development Utilizing Ethyl 4 Ethoxybenzoate

Role as a Key Chemical Intermediate in Diverse Organic Syntheses

Ethyl 4-ethoxybenzoate's molecular structure, featuring an ethoxy group and an ethyl ester attached to a benzene (B151609) ring, makes it a versatile building block in organic chemistry. guidechem.com It can undergo various chemical transformations, including hydrolysis and transesterification, allowing for the synthesis of more complex molecules. evitachem.com Its utility as an intermediate is fundamental to the production of a wide array of chemical products. chemicalbook.com

Precursor in Pharmaceutical Drug Development and Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical sector, this compound serves as a valuable precursor in the development of new drugs and the synthesis of active pharmaceutical ingredients (APIs). thermofisher.comguidechem.com Its structure is a component in the creation of more complex molecules with potential therapeutic properties. solubilityofthings.com For instance, derivatives of 4-ethoxybenzoic acid, to which this compound is chemically related, are explored in medicinal chemistry for their potential pharmaceutical applications. solubilityofthings.com The compound's ability to be chemically modified allows for the generation of diverse molecular structures that are screened for biological activity. Research has indicated that this compound itself has been identified in certain natural sources and has been studied for its antimicrobial properties, suggesting its potential as a scaffold in developing new anti-infective agents. biosynth.comresearchgate.net

A notable example of a related compound's application is the synthesis of the antiemetic agent metoclopramide, which involves a precursor structurally similar to this compound, namely methyl 4-amino-5-chloro-2-ethoxybenzoate. vulcanchem.com This highlights the role of the ethoxybenzoate moiety as a key structural element in the synthesis of pharmaceuticals. The process often involves reacting the intermediate with other chemical entities to build the final API molecule. vulcanchem.com

Building Block for Agrochemical Compounds, Including Pesticides and Herbicides

The versatility of this compound extends to the agrochemical industry, where it functions as a building block for creating new pesticides and herbicides. thermofisher.comchemicalbook.com The synthesis of these agrochemicals often involves the modification of the core ethoxybenzoate structure to impart specific biological activities against pests and weeds. The development of effective and selective agrochemicals is crucial for modern agriculture, and intermediates like this compound play a vital role in this process.

Use in Dyestuff Production and Colorant Synthesis

This compound is also utilized as an intermediate in the production of dyes and colorants. thermofisher.comchemicalbook.com Its aromatic structure can be chemically modified through reactions like diazotization and coupling to produce azo dyes, which are a significant class of synthetic colorants. The specific shade and properties of the dye can be fine-tuned by altering the chemical structure of the starting materials, including the ethoxybenzoate derivative.

Research in Materials Science and Polymer Chemistry

Beyond its role in the synthesis of small molecules, this compound has found applications in the field of materials science and polymer chemistry. evitachem.com

Catalytic Roles in Polymerization Processes (e.g., Propylene (B89431) Polymerization)

In polymer chemistry, this compound can function as a component in catalyst systems for polymerization processes, such as the polymerization of propylene. researchgate.net Specifically, it has been investigated for its role as an external electron donor in Ziegler-Natta catalyst systems. google.com These catalysts are crucial for producing stereoregular polymers like polypropylene. researchgate.net

The addition of an external electron donor like this compound to the catalyst system can influence the activity and stereospecificity of the polymerization, thereby affecting the properties of the resulting polymer. researchgate.net Research has shown that mixtures of selectivity control agents, which can include compounds like ethyl p-ethoxybenzoate, are used to control the properties of the polymer, such as its melt flow. google.com In some catalyst systems for propylene polymerization, this compound (PEEB) is used as an external donor, sometimes in combination with other compounds like dicyclopentyldimethoxysilane (B162888) (DCPDMS). google.com

Table 1: Examples of External Donors in Propylene Polymerization

External Donor System Reference
Ethyl(p-ethoxy) benzoate (B1203000) (PEEB) google.com
Paraisopropoxy ethylbenzoate (PIPEB) google.com
PEEB + Dicyclopentyldimethoxysilane (DCPDMS) google.com
PIPEB + Dicyclopentyldimethoxysilane (DCPDMS) google.com

Application as a Reference Material in Analytical Chemistry and Quality Assurance

This compound is also used as a reference material in analytical chemistry and for quality assurance purposes. sigmaaldrich.comlgcstandards.com Its availability in a pure form allows it to be used as a standard for the identification and quantification of this compound in various samples. lgcstandards.com For example, it can be used to develop and validate analytical methods, such as chromatography and spectroscopy, for detecting its presence as a potential impurity or leachable in pharmaceutical products. biosynth.compqri.org

The use of well-characterized reference materials is essential for ensuring the quality and safety of manufactured products. researchgate.net In the context of pharmaceuticals, identifying and controlling leachables—compounds that migrate from container closure systems into the drug product—is a critical aspect of quality control. pqri.orgresearchgate.net this compound is listed as a potential leachable and is therefore an important analyte to monitor in drug product stability and safety studies. pqri.org

Standards for Environmental and Food Safety Analysis

This compound serves as a critical reference standard in the analysis of environmental and food safety, particularly concerning substances that can migrate from packaging into consumables. Its utility is pronounced in the field of food contact materials (FCMs), where it is identified as a non-intentionally added substance (NIAS). These are chemical compounds that are present in a material but have not been added for a technical reason during the production process.

The compound has been noted as a potential migrant from polyester (B1180765) can coatings used in food and beverage containers. rsc.org Research has shown that while not intentionally part of the final product, residual amounts of substances like this compound, which may be used as a catalyst in the production of polymers like polypropylene, can be present. researchgate.netresearchgate.net Consequently, its presence in analytical testing serves as an indicator for the migration of such materials.

In the realm of biopharmaceuticals, single-use bags and other plastic components are common. Studies have identified this compound as a leachable compound from these materials. researchgate.net To ensure the safety and purity of biopharmaceutical products, rigorous testing for such leachables is essential. This compound is therefore included in certified calibration mixes designed for the screening of extractables and leachables. sigmaaldrich.com

The detection and quantification of this compound in these contexts rely on sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common method, offering high sensitivity and selectivity. researchgate.net Other advanced methods include ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry (UPLC-Q-Orbitrap) and gas chromatography-mass spectrometry (GC-MS), which are instrumental in identifying and quantifying trace levels of this compound in various matrices. rsc.orgnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 23676-09-7 biosynth.com
Molecular Formula C₁₁H₁₄O₃ biosynth.com
Molecular Weight 194.23 g/mol biosynth.com
Appearance Clear colorless to pale yellow liquid thermofisher.com
Melting Point 9 °C biosynth.com
Boiling Point 145-150 °C at 13 mmHg
Density 1.071 g/cm³ biosynth.com
Refractive Index 1.5165-1.5205 @ 20 °C thermofisher.com
SMILES CCOC1=CC=C(C=C1)C(=O)OCC nih.gov

| InChI Key | HRAQMGWTPNOILP-UHFFFAOYSA-N thermofisher.com |

Impurity Reference Standard in Pharmaceutical Development and Manufacturing

In the pharmaceutical industry, ensuring the purity of drug products is paramount. This compound is utilized as an impurity reference standard, particularly for identifying and quantifying leachables that may contaminate a drug product from its container closure system.

A notable application is in the quality control of drugs packaged in prefilled syringes. Research has specifically identified this compound as a leachable compound originating from the syringe stoppers. nih.govresearchgate.net In these studies, the compound was detected as an impurity in a low-concentration drug product. nih.govresearchgate.net Its presence, even at trace levels, necessitates its monitoring to ensure the safety and efficacy of the pharmaceutical product.

The identification and quantification of this compound as a pharmaceutical impurity are accomplished through highly sensitive analytical methodologies. Initial detection can occur during routine analyses such as size exclusion chromatography (SEC). nih.govresearchgate.net For positive identification and precise quantification, more advanced techniques are employed. Reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) is a powerful tool for this purpose, providing the necessary specificity and sensitivity to confirm the structure and concentration of the leachable. nih.govresearchgate.net

The use of this compound as a reference standard allows for the validation of these analytical methods and ensures that they are capable of reliably detecting this impurity. By having a certified standard, pharmaceutical manufacturers can accurately assess the potential for contamination from packaging components and maintain strict control over the purity of their products. nih.gov

Table 2: Analytical Methods for the Detection of this compound

Analytical Technique Application Area Reference
Size Exclusion Chromatography (SEC) Initial detection of leachables in pharmaceuticals nih.govresearchgate.net
Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) Positive identification and quantification of leachables in prefilled syringes nih.govresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analysis of monomer and oligomer migration from polyester can coatings researchgate.net
Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap-MS) Non-target analysis of migrants from polyester can coatings rsc.org

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of migrants from food contact materials | nih.gov |

Table 3: List of Compound Names

Compound Name
This compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.